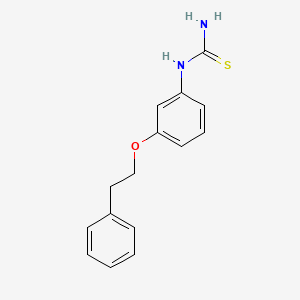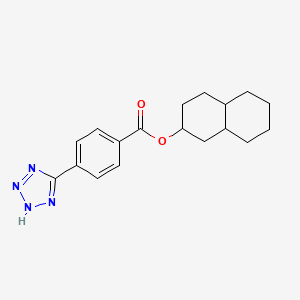
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that combines the structural features of decahydronaphthalene and tetrazole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tetrazole moiety is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of decahydronaphthalene derivatives with tetrazole-containing compounds. One common method includes the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with decahydronaphthalen-2-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the benzoate ester or the tetrazole ring, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzoate ester can produce decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzyl alcohol.
Scientific Research Applications
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is a bioisostere of carboxylic acids, making it useful in drug design to improve bioavailability and reduce toxicity.
Material Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the decahydronaphthalene structure.
Decahydronaphthalen-2-yl benzoate: Contains the decahydronaphthalene and benzoate moieties but lacks the tetrazole ring.
Uniqueness
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the decahydronaphthalene and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
651769-35-6 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C18H22N4O2/c23-18(14-7-5-13(6-8-14)17-19-21-22-20-17)24-16-10-9-12-3-1-2-4-15(12)11-16/h5-8,12,15-16H,1-4,9-11H2,(H,19,20,21,22) |
InChI Key |
WGPOHEUAAHLOCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CCC2C1)OC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



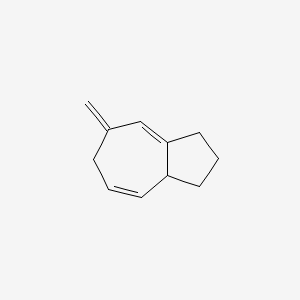
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
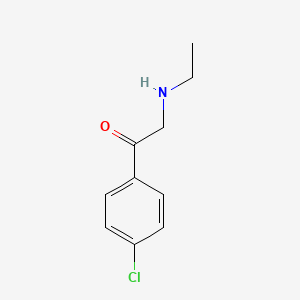
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
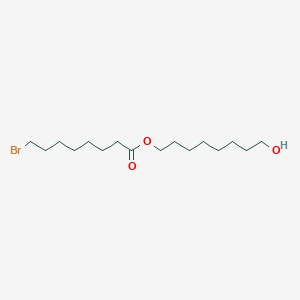
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
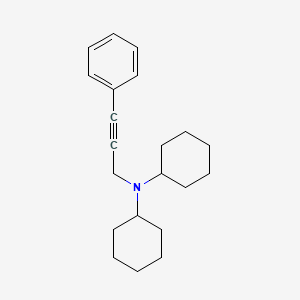
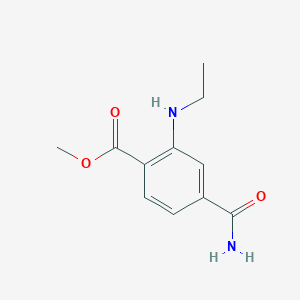

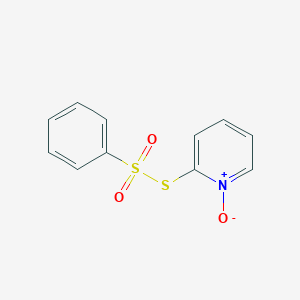
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
